molecular formula C11H12O4 B3292979 (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate CAS No. 882980-86-1

(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate

Cat. No. B3292979
CAS RN: 882980-86-1
M. Wt: 208.21 g/mol
InChI Key: DDIGEMWIKJMEIU-JTQLQIEISA-N
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Description

(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate, also known as S-DBDO-Et, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.

Scientific Research Applications

(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate has shown potential applications in various fields of scientific research. For instance, it has been used as a chiral ligand in asymmetric catalysis, as well as a building block in the synthesis of biologically active compounds. Additionally, (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate has been investigated for its potential use as a chiral stationary phase in chromatography.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary in various chemical reactions, facilitating the formation of chiral products. Additionally, (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate may interact with biological molecules, potentially leading to therapeutic effects.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate. However, studies have shown that it exhibits low toxicity and is well-tolerated in laboratory animals, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate is its high enantiomeric purity, which makes it a useful chiral auxiliary in various chemical reactions. Additionally, its low toxicity and high stability make it a suitable compound for use in laboratory experiments. However, one limitation of (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate is its relatively high cost, which may limit its use in large-scale applications.

Future Directions

There are several potential future directions for research on (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate. For instance, it may be investigated further for its potential use as a chiral stationary phase in chromatography. Additionally, its potential therapeutic effects may be explored further, potentially leading to the development of new drugs. Finally, new synthesis methods may be developed to reduce the cost of (S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate, making it more accessible for use in various applications.

properties

IUPAC Name

ethyl (3S)-2,3-dihydro-1,4-benzodioxine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-13-11(12)10-7-14-8-5-3-4-6-9(8)15-10/h3-6,10H,2,7H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIGEMWIKJMEIU-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1COC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219382
Record name Ethyl (2S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate

CAS RN

882980-86-1
Record name Ethyl (2S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882980-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2S)-2,3-dihydro-1,4-benzodioxin-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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